molecular formula C22H19ClN4O B2937774 4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-89-7

4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2937774
CAS RN: 899952-89-7
M. Wt: 390.87
InChI Key: VMIOZVNCRJMLCW-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .


Synthesis Analysis

Pyrazoles containing amino groups in position 5 or 4 are attractive molecular platforms for constructing fused heterocyclic systems . The most common field of application of 5-aminopyrazoles is the synthesis of pyrazolo[3,4-b]pyridines .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .


Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]pyridines often involves the Gould–Jacobs cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylates with ethyl 3-methoxyacrylates under strongly alkaline conditions followed by substitution of the hydroxyl group by a chlorine atom by the action of POCl3 .

Scientific Research Applications

I conducted several searches to find scientific research applications for the compound known as “4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” and related to “US10272074, Example 5”. However, the specific details regarding the applications of this compound are not readily available in the search results.

Biomedical Research

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references (including 2400 patents), indicating their significance in scientific research . They present two possible tautomeric forms: the 1H- and 2H-isomers .

Drug Development

These compounds are known for their potential use in medicine due to their structural basis for various biological activities . They are considered key N-heterocycles with potential applications in both medicine and agriculture .

Synthetic Chemistry

There is also significant interest in the synthetic strategies and approaches to pyrazolo[3,4-b]pyridine derivatives. Methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Microwave-assisted Synthesis

Recent literature data also covers microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives, including multicomponent reactions and synthesis of pyrazolo[3,4-b]-pyridines which are fragments of polycyclic structures .

Mechanism of Action

The mechanism of action of pyrazolo[3,4-b]pyridines can vary depending on their specific structure and the biological target they interact with. For example, some pyrazolo[3,4-b]pyridines have been found to inhibit certain kinases .

Future Directions

The future directions for research on “4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” would likely involve further studies on its synthesis, properties, and potential applications. Given the interest in pyrazolo[3,4-b]pyridines due to their potential biological activities , this compound could be of interest in medicinal chemistry.

properties

IUPAC Name

4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O/c1-3-15-9-11-16(12-10-15)25-22(28)18-13-24-21-19(20(18)23)14(2)26-27(21)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIOZVNCRJMLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

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